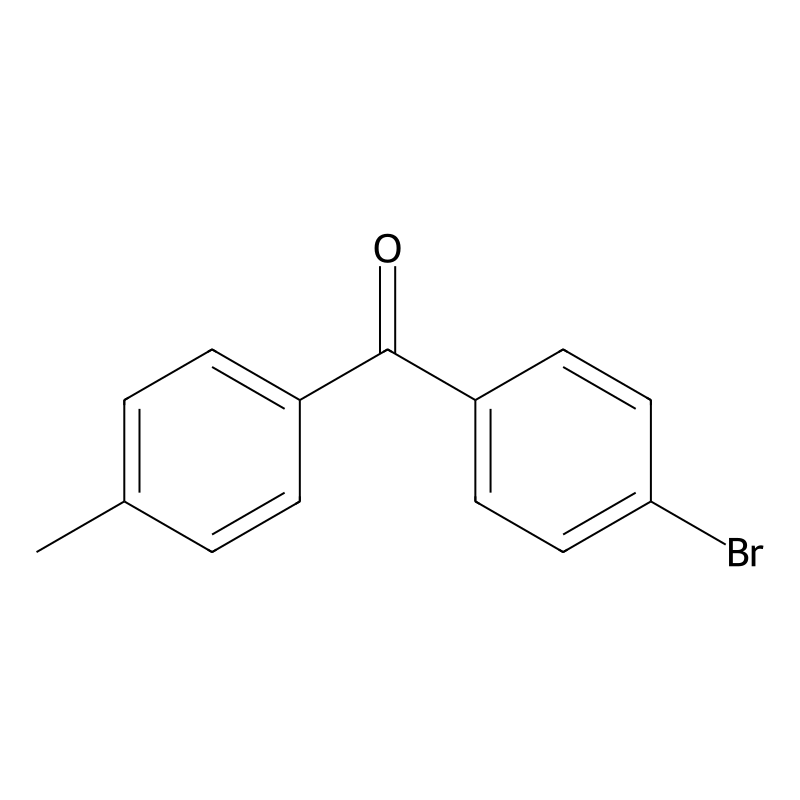

4-Bromo-4'-methylbenzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Due to its functional groups (a ketone and a substituted benzene ring), 4-bromo-4'-methylbenzophenone can act as a starting material for various organic syntheses. Its bromo group can participate in various substitution reactions, allowing researchers to introduce new functionalities onto the molecule. For instance, a study published in the journal "Tetrahedron Letters" describes the use of 4-bromo-4'-methylbenzophenone in the synthesis of novel biaryl compounds with potential applications in medicinal chemistry [].

Photochemical Studies:

- The presence of the aromatic groups in 4-bromo-4'-methylbenzophenone makes it susceptible to light absorption. This property has led to investigations into its photophysical and photochemical behavior. A study published in the journal "Journal of Photochemistry and Photobiology A: Chemistry" explores the photolysis (decomposition by light) of 4-bromo-4'-methylbenzophenone and its derivatives, providing insights into their potential use in photochemical applications [].

Material Science:

- Some research suggests that 4-bromo-4'-methylbenzophenone may have applications in the development of novel materials. Its ability to self-assemble into specific structures, along with its photochemical properties, makes it a potential candidate for the creation of functional materials with unique properties. However, further research is needed to explore this potential fully.

4-Bromo-4'-methylbenzophenone is an organic compound classified as an aromatic ketone, with the molecular formula and a CAS number of 76693-57-7. This compound is derived from benzophenone, where a bromine atom is substituted at the para position of one phenyl ring, while a methyl group is positioned at the para location of the other phenyl ring. The structure features a central carbonyl group (C=O) flanked by two aromatic rings, which significantly influences its chemical reactivity and photophysical properties. The presence of both the electron-withdrawing bromine and the electron-donating methyl group creates a unique electronic environment, making it a subject of interest in various chemical studies.

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as cyanide ions or amines under suitable conditions. For example:

- Reduction Reactions: The compound can undergo photoreduction when exposed to UV light, leading to products like substituted benzopinacol. The general reaction can be represented as:

These reactions highlight its potential for further functionalization in synthetic organic chemistry.

The synthesis of 4-Bromo-4'-methylbenzophenone typically involves a Friedel-Crafts acylation reaction. The process includes:

- Reactants: 4-bromobenzoyl chloride and toluene.

- Catalyst: A Lewis acid catalyst such as aluminum chloride.

- Conditions: The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

The general reaction can be summarized as:

In industrial settings, this method can be scaled up for higher yields and purity through optimized reaction conditions and purification techniques like recrystallization or vacuum distillation.

4-Bromo-4'-methylbenzophenone has several applications:

- Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

- Photophysical Studies: Due to its unique electronic properties, it is used in research related to photochemistry and materials science.

- Potential Pharmaceutical Uses: Its biological activity suggests possible applications in drug development, particularly in photodynamic therapy.

Interaction studies of 4-Bromo-4'-methylbenzophenone focus on its biochemical pathways and mechanisms. Research indicates that this compound may interact with enzymes and receptors, influencing metabolic processes within biological systems. Environmental factors such as pH and temperature significantly affect its stability and reactivity during these interactions.

Several compounds share structural similarities with 4-Bromo-4'-methylbenzophenone, each exhibiting unique properties due to variations in their substituents:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-3-chlorophenol | Contains bromine and chlorine | Different functional group impacts reactivity |

| 4-Bromo-3-methylphenol | Similar halogen substitutions | Different methyl group positioning |

| 4-Chloro-3-methylbenzophenone | Lacks bromine substitution | Focuses on chlorine effects |

| 4-Bromo-4'-methoxybenzophenone | Contains methoxy group instead of chlorine | Alters electronic properties significantly |

The uniqueness of 4-Bromo-4'-methylbenzophenone lies in its specific combination of bromine and methyl substitutions on the benzophenone framework, which imparts distinct chemical reactivity and properties that are valuable in various chemical synthesis and research applications .

4-Bromo-4'-methylbenzophenone exists as an organic compound distinguished by its systematic nomenclature and well-defined structural characteristics. The compound carries the Chemical Abstracts Service registry number 76693-57-7 and possesses a molecular weight of 275.14 grams per mole. According to International Union of Pure and Applied Chemistry nomenclature standards, the compound is formally designated as (4-bromophenyl)-(4-methylphenyl)methanone, reflecting its fundamental structure as a methanone derivative with specific aromatic substituents.

The molecular architecture of 4-Bromo-4'-methylbenzophenone consists of two benzene rings connected through a central carbonyl group, forming the characteristic benzophenone scaffold. The first aromatic ring contains a bromine atom positioned at the para location relative to the carbonyl attachment point, while the second ring features a methyl group also in the para position. This substitution pattern creates an asymmetric molecule with distinct electronic properties arising from the contrasting electron-withdrawing nature of bromine and electron-donating character of the methyl group.

The structural formula can be represented through the Simplified Molecular-Input Line-Entry System as carbon carbon one equals carbon carbon equals carbon(carbon equals carbon one)carbon(equals oxygen)carbon two equals carbon carbon equals carbon(carbon(bromine)equals carbon carbon equals carbon two). The compound's three-dimensional conformation reveals important spatial relationships between the substituents that influence its reactivity and photophysical behavior. The InChI key HYLHMBIFGKMXHZ-UHFFFAOYSA-N provides a unique identifier for database searches and chemical informatics applications.

Table 1: Structural Properties of 4-Bromo-4'-methylbenzophenone

| Property | Value |

|---|---|

| Molecular Formula | Carbon14 Hydrogen11 Bromine Oxygen |

| Molecular Weight | 275.14 g/mol |

| Chemical Abstracts Service Number | 76693-57-7 |

| International Union of Pure and Applied Chemistry Name | (4-bromophenyl)-(4-methylphenyl)methanone |

| InChI Key | HYLHMBIFGKMXHZ-UHFFFAOYSA-N |

Historical Context in Organic Synthesis

The historical development of benzophenone chemistry traces its origins to the pioneering work of Carl Graebe at the University of Königsberg, who described early investigations with benzophenone compounds in 1874. This foundational research established benzophenone as the simplest diaromatic ketone and a fundamental building block in organic chemistry. The subsequent development of synthetic methodologies for benzophenone derivatives, including halogenated variants like 4-Bromo-4'-methylbenzophenone, emerged from advances in electrophilic aromatic substitution chemistry.

The Friedel-Crafts acylation reaction became the predominant synthetic approach for preparing benzophenone derivatives, including 4-Bromo-4'-methylbenzophenone. This methodology involves the reaction between an aromatic compound and an acyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. For 4-Bromo-4'-methylbenzophenone synthesis, the reaction proceeds through the acylation of toluene with 4-bromobenzoyl chloride, utilizing aluminum chloride as the catalytic agent.

Research conducted at Oregon State University demonstrated the practical synthesis of 4-Bromo-4'-methylbenzophenone using this classical approach. The synthetic protocol involves sequential addition of toluene and 4-bromobenzoyl chloride in the presence of aluminum chloride catalyst, followed by standard workup procedures including recrystallization for purification. This methodology has proven reliable and scalable, making the compound accessible for research applications in photochemistry and materials science.

Industrial applications of Friedel-Crafts acylation have evolved to incorporate optimized reaction conditions that minimize catalyst consumption while maintaining high yields. Studies have shown that acylation reactions can be performed with reduced Lewis acid catalyst loading when employing moderately active catalysts such as ferric chloride or zinc chloride at elevated temperatures. These developments have made the synthesis of benzophenone derivatives more economically viable and environmentally sustainable.

Table 2: Historical Milestones in Benzophenone Chemistry

| Year | Milestone | Researcher/Institution |

|---|---|---|

| 1874 | First benzophenone investigations | Carl Graebe, University of Königsberg |

| 1950s | Friedel-Crafts optimization for benzophenones | Various researchers |

| 2000s | Reduced catalyst Friedel-Crafts protocols | Multiple academic institutions |

| 2010 | Specific synthesis of 4-Bromo-4'-methylbenzophenone | Oregon State University |

Significance in Photophysical Research

4-Bromo-4'-methylbenzophenone has gained considerable attention in photophysical research due to its unique electronic structure and photochemical reactivity. Benzophenone derivatives, including this halogenated variant, exhibit distinctive photophysical properties that make them valuable for studying light-matter interactions and developing photofunctional materials. The compound's ability to undergo photoreduction reactions has been extensively investigated, revealing quantum efficiencies and mechanistic details relevant to photochemical applications.

Research conducted at Oregon State University has quantitatively examined the photoreduction behavior of 4-Bromo-4'-methylbenzophenone under controlled irradiation conditions. Solutions of the compound were subjected to ultraviolet irradiation at 350 nanometers for varying time intervals, revealing photoreduction quantum efficiency values that provide insight into the compound's photochemical reactivity. These studies demonstrated that the compound undergoes photoreduction to form substituted benzopinacol derivatives, a transformation that involves the coupling of two benzophenone molecules following photochemical activation.

The photophysical properties of benzophenone derivatives are significantly influenced by solvent effects and specific molecular interactions. Experimental investigations have revealed that the solvatochromic behavior of these compounds depends critically on the nature and position of substituents on the benzophenone framework. For 4-Bromo-4'-methylbenzophenone, the presence of both electron-withdrawing bromine and electron-donating methyl groups creates a complex electronic environment that affects absorption energies and excited-state dynamics.

Computational studies have provided additional insights into the photophysical behavior of substituted benzophenones. Theoretical investigations examine the structure and electronic excitation energies of these molecules, modeling specific solvent-solute interactions that influence spectroscopic properties. The viability of intramolecular excited-state proton transfer processes has been evaluated, contributing to a comprehensive understanding of the molecular-level origins of the photophysical properties exhibited by this class of ultraviolet absorbers.

Recent research has explored the semiconducting properties of organic compounds featuring benzophenone moieties. Two isomeric organic compounds based on triphenylimidazole and benzophenone units have been synthesized and characterized, revealing donor-acceptor structures with separated frontier orbitals. These investigations demonstrate the potential for benzophenone derivatives to serve as building blocks for organic electronic materials with tunable photophysical and semiconducting properties.

Table 3: Photophysical Research Applications of 4-Bromo-4'-methylbenzophenone

| Research Area | Key Findings | Institution |

|---|---|---|

| Photoreduction Quantum Efficiency | 7.75% efficiency under 350 nm irradiation | Oregon State University |

| Solvatochromic Behavior | Substituent-dependent solvent effects | Multiple academic institutions |

| Semiconducting Properties | Donor-acceptor electronic structure | Various research groups |

| Computational Modeling | Excited-state dynamics characterization | Theoretical chemistry groups |

Friedel-Crafts Acylation Routes

Reaction Mechanisms and Catalytic Systems

The synthesis of 4-Bromo-4'-methylbenzophenone through Friedel-Crafts acylation represents one of the most established and widely employed methodologies in aromatic ketone preparation [2]. The reaction typically proceeds through the interaction of 4-bromobenzoyl chloride with toluene in the presence of a Lewis acid catalyst, most commonly aluminum chloride .

The mechanistic pathway initiates with the formation of an acylium ion complex through the coordination of the Lewis acid catalyst with the carbonyl oxygen and chloride of the acyl chloride [4] [5]. Aluminum chloride acts as an electron pair acceptor, facilitating the heterolytic cleavage of the carbon-chlorine bond to generate a resonance-stabilized acylium cation [6] [7]. This electrophilic species possesses significant carbocationic character, with the positive charge delocalized between the carbon and oxygen atoms through resonance structures [7].

The subsequent electrophilic aromatic substitution occurs when the acylium ion attacks the electron-rich aromatic ring of toluene [4] [5]. The methyl group on toluene serves as an activating substituent, directing the electrophilic attack preferentially to the para position through inductive and hyperconjugative effects [6] [8]. The intermediate sigma complex, also termed an arenium ion, temporarily disrupts the aromatic system but maintains stabilization through charge delocalization [5] [6].

The final step involves deprotonation of the sigma complex by the tetrachloroaluminate anion, regenerating the aromatic character and yielding the desired benzophenone derivative [5] [6]. This deprotonation step is crucial for restoring aromaticity and represents the driving force for the overall transformation [4] [8].

Catalytic System Comparison

| Catalyst | Temperature Range (°C) | Typical Yield (%) | Reaction Time (hours) | Lewis Acid Strength |

|---|---|---|---|---|

| Aluminum chloride | 0-25 | 70-95 | 2-6 | Very Strong |

| Iron(III) chloride | 0-50 | 60-85 | 3-8 | Strong |

| Boron trifluoride | 0-40 | 50-75 | 4-10 | Strong |

| Ytterbium bis(trifluoromethylsulfonyl)amide | 50 | 85-99 | 1-3 | Moderate |

| Zinc chloride | 80-120 | 40-70 | 8-20 | Weak |

The choice of Lewis acid catalyst significantly influences both the reaction efficiency and selectivity [9] [10]. Aluminum chloride remains the most widely used catalyst due to its exceptional Lewis acidity and ability to generate highly electrophilic acylium species [4] [8]. However, alternative catalysts such as ytterbium bis(trifluoromethylsulfonyl)amide have demonstrated superior performance under specific conditions, achieving yields up to 99 percent with reduced reaction times [9].

Recent developments in catalytic systems have explored lanthanide-based Lewis acids, which offer advantages in terms of catalyst recovery and reusability [9]. These catalysts demonstrate particular effectiveness in promoting acylation reactions of activated aromatic compounds while maintaining high selectivity for monosubstituted products [9].

Solvent and Temperature Optimization

Solvent selection plays a critical role in determining the outcome of Friedel-Crafts acylation reactions for 4-Bromo-4'-methylbenzophenone synthesis [11] [12]. The choice of reaction medium affects not only the reaction rate and yield but also the regioselectivity and product distribution [11] [13].

Dichloromethane emerges as the most frequently employed solvent due to its optimal balance of properties [12] [14]. Its relatively low polarity facilitates the dissolution of both organic substrates and aluminum chloride while maintaining chemical inertness under reaction conditions [12]. The solvent's low boiling point enables convenient product isolation through simple distillation procedures [14].

Solvent Effects on Reaction Performance

| Solvent | Polarity Index | Reaction Rate | Product Selectivity | Typical Yield (%) | Advantages |

|---|---|---|---|---|---|

| Dichloromethane | Low | Fast | Good | 75-90 | Chemical inertness, easy removal |

| Nitrobenzene | High | Very Fast | Poor | 80-95 | High reaction rates |

| Carbon disulfide | Very Low | Moderate | Excellent | 70-85 | Superior selectivity |

| Chloroform | Low | Fast | Good | 70-85 | Similar to dichloromethane |

| Ethyl acetate | Medium | Moderate | Excellent | 65-80 | Environmentally benign |

Nitrobenzene, despite its high polarity, demonstrates exceptional effectiveness in promoting rapid acylation reactions [11] [13]. The polar environment stabilizes charged intermediates and facilitates faster reaction kinetics [13]. However, the use of nitrobenzene often leads to decreased selectivity and increased formation of polysubstituted products [11] [13].

Carbon disulfide represents an alternative that provides excellent regioselectivity, particularly favoring alpha-substitution in naphthalene derivatives [11]. However, its application in benzophenone synthesis remains limited due to toxicity concerns and handling difficulties [11].

Temperature optimization requires careful consideration of multiple factors including reaction rate, product yield, and side reaction suppression [10] [15]. Lower temperatures, typically ranging from 0 to 25 degrees Celsius, favor selective monosubstitution while minimizing unwanted polyacylation [10]. However, extremely low temperatures may result in incomplete conversion and extended reaction times [15].

Elevated temperatures accelerate reaction kinetics but increase the likelihood of side reactions including Friedel-Crafts alkylation and catalyst decomposition [10] [15]. The optimal temperature range for 4-Bromo-4'-methylbenzophenone synthesis typically falls between 10 to 30 degrees Celsius, providing a compromise between reaction efficiency and selectivity [10].

Continuous flow microreactor technology has emerged as a promising approach for temperature control and process intensification [16] [17]. These systems enable precise temperature regulation and enhanced heat transfer, addressing the inherent challenges of exothermic Friedel-Crafts reactions [16] [17].

Alternative Synthetic Pathways

Cross-Coupling Reactions

Cross-coupling methodologies represent increasingly important alternatives to traditional Friedel-Crafts acylation for benzophenone synthesis [18] [19]. These palladium-catalyzed transformations offer distinct advantages including milder reaction conditions, broader functional group tolerance, and improved regioselectivity [19] [20].

The Suzuki-Miyaura coupling reaction provides a particularly effective route for constructing benzophenone frameworks [20] [21]. This transformation involves the coupling of aryl halides with organoborane species under palladium catalysis in the presence of a base [20]. For 4-Bromo-4'-methylbenzophenone synthesis, this approach typically employs 4-bromo-4'-methylbenzophenone precursors or appropriately substituted coupling partners [21].

The reaction mechanism proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [20]. The palladium catalyst undergoes oxidative addition with the aryl halide, forming an organopalladium intermediate [20]. Subsequent transmetalation with the organoborane species, facilitated by base activation, generates a bisaryl palladium complex [20]. Finally, reductive elimination releases the coupled product and regenerates the active palladium catalyst [20].

Cross-Coupling Reaction Comparison

| Reaction Type | Catalyst System | Temperature (°C) | Typical Yield (%) | Reaction Time (hours) | Substrate Scope |

|---|---|---|---|---|---|

| Suzuki Coupling | Tetrakis(triphenylphosphine)palladium | 80-100 | 70-95 | 4-12 | Very Broad |

| Stille Coupling | Tetrakis(triphenylphosphine)palladium | 90-110 | 76-99 | 0.5-20 | Moderate |

| Carbonylative Suzuki | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium | 100-120 | 60-85 | 8-24 | Limited |

| Negishi Coupling | Bis(dibenzylideneacetone)palladium | 60-80 | 65-90 | 6-15 | Moderate |

| Heck Reaction | Palladium(II) acetate | 120-140 | 50-75 | 12-48 | Broad |

Stille coupling reactions offer complementary advantages, particularly in terms of reaction efficiency and functional group tolerance [22] [23]. This transformation utilizes organotin reagents as coupling partners, which demonstrate exceptional reactivity under palladium catalysis [22]. The coupling of benzoyl chlorides with arylstannanes has been specifically developed for benzophenone synthesis, achieving yields ranging from 76 to 99 percent [22].

Ultrasound-assisted Stille coupling represents a significant advancement in this methodology [22]. The application of ultrasonic irradiation dramatically accelerates reaction rates while improving product yields compared to conventional thermal conditions [22]. This enhancement results from improved mass transfer and activation effects under ultrasonic conditions [22].

Carbonylative cross-coupling reactions provide direct access to benzophenone derivatives through the incorporation of carbon monoxide during the coupling process [18] [24]. These transformations enable the construction of ketone functionality directly from aryl halides and organometallic reagents [18]. However, the requirement for carbon monoxide handling presents practical challenges in routine laboratory applications [18].

Halogen Exchange Strategies

Halogen exchange reactions represent valuable complementary approaches for accessing brominated benzophenone derivatives [25] [26]. These transformations enable the selective conversion of one halogen substituent to another, providing access to specific regioisomers that may be difficult to obtain through direct synthetic routes [25] [26].

The aromatic Finkelstein reaction serves as the foundational methodology for halogen exchange in benzophenone systems [25] [26]. This transformation typically involves the treatment of aryl chlorides or fluorides with potassium iodide in the presence of copper-based catalysts [25] [26]. The reaction proceeds through a mechanism involving oxidative addition of the aryl halide to a copper(I) center, followed by halide exchange and reductive elimination [26].

Halogen Exchange Reaction Conditions

| Starting Halide | Target Product | Catalyst System | Temperature (°C) | Typical Yield (%) | Reaction Considerations |

|---|---|---|---|---|---|

| Aryl chloride | Aryl iodide | Copper(I) iodide/diamine ligand | 110-130 | 60-90 | Requires elevated temperature |

| Aryl bromide | Aryl iodide | Copper(I) iodide/diamine ligand | 100-120 | 70-95 | Most efficient transformation |

| Aryl fluoride | Aryl chloride | Copper(I) iodide | 150-180 | 40-70 | Challenging due to strong carbon-fluorine bond |

| Vinyl bromide | Vinyl chloride | Copper(I) iodide/nitrogen ligand | 110 | 60-82 | Requires specialized ligands |

| Vinyl iodide | Vinyl bromide | Copper(I) iodide/nitrogen ligand | 80-100 | 70-90 | Generally high yielding |

Copper-catalyzed halogen exchange reactions have been extensively developed for aromatic substrates [27] [26]. The use of diamine ligands, particularly trans-N,N'-dimethylcyclohexane-1,2-diamine, significantly enhances the catalytic efficiency and enables reactions to proceed under milder conditions [27]. These ligands stabilize the copper center and facilitate the halogen exchange process [27].

The mechanism of copper-catalyzed halogen exchange involves the formation of organocopper(III) intermediates [26]. These high-oxidation-state species undergo rapid halide exchange followed by reductive elimination to generate the desired halogen-exchanged product [26]. The thermodynamic driving force for these reactions typically favors the formation of heavier halides, with iodide being the most readily incorporated substituent [25] [26].

Recent developments in halogen exchange methodology have focused on expanding the scope to include challenging substrates and improving reaction efficiency [28] [27]. Solid-supported catalysts, including commercial alumina, have demonstrated remarkable activity for halogen scrambling reactions between alkyl halides [28]. These heterogeneous systems offer advantages in terms of catalyst recovery and environmental considerations [28].

Photoredox-catalyzed halogen exchange represents an emerging methodology that operates through radical mechanisms [26]. These transformations utilize visible light activation of photocatalysts to generate halogen radicals, which subsequently participate in halogen transfer reactions [26]. While still in development, this approach shows promise for accessing challenging halogen exchange patterns under mild conditions [26].

Industrial-Scale Production Challenges

The industrial production of 4-Bromo-4'-methylbenzophenone encounters numerous technical and economic challenges that significantly impact process design and operational efficiency [16] [17]. These challenges span multiple aspects of the manufacturing process, from reaction engineering to product purification and waste management [29] [30].

Heat management represents one of the most critical challenges in large-scale Friedel-Crafts acylation processes [16] [17]. The highly exothermic nature of these reactions generates substantial heat that must be effectively dissipated to maintain temperature control and prevent runaway reactions [16]. Traditional batch reactors often struggle with heat removal at large scales due to unfavorable surface-area-to-volume ratios [17].

Industrial Production Challenges

| Challenge Category | Specific Issue | Impact Level | Mitigation Strategy | Implementation Cost |

|---|---|---|---|---|

| Heat Management | Exothermic reaction control | High | Continuous cooling systems | High |

| Catalyst Recovery | Aluminum chloride hydrolysis | High | Aqueous workup optimization | Medium |

| Waste Generation | Hydrogen chloride evolution | Medium | Gas scrubbing systems | Medium |

| Product Purification | Multiple isomer formation | Medium | Advanced distillation | High |

| Scale-up Effects | Mass transfer limitations | High | Microreactor technology | Very High |

Continuous flow microreactor technology has emerged as a promising solution for addressing heat management challenges [16] [17]. These systems provide exceptional heat transfer capabilities through high surface-area-to-volume ratios and enable precise temperature control [16]. Microreactors also offer advantages in terms of reaction selectivity and reduced side product formation [17].

Catalyst recovery and regeneration present significant economic and environmental considerations [30]. Aluminum chloride, the most commonly employed catalyst, undergoes irreversible hydrolysis during aqueous workup procedures [30]. This necessitates the use of stoichiometric quantities of catalyst and generates substantial aluminum-containing waste streams [8].

Alternative catalytic systems, including supported Lewis acids and recyclable catalyst formulations, have been investigated to address these limitations [9] [30]. Lanthanide-based catalysts demonstrate particular promise due to their potential for recovery and reuse [9]. However, the higher cost of these materials presents economic challenges for large-scale implementation [9].

Waste stream management constitutes another major challenge in industrial benzophenone production [8] [30]. The evolution of hydrogen chloride gas during Friedel-Crafts acylation requires appropriate gas handling and neutralization systems [8]. Additionally, the generation of aluminum-containing aqueous waste necessitates specialized treatment procedures [30].

Process intensification through advanced reactor design offers potential solutions to many scale-up challenges [16] [17]. Continuous flow reactors enable improved mixing, heat transfer, and residence time distribution compared to traditional batch processes [17]. These advantages translate to enhanced reaction selectivity, reduced side product formation, and improved overall process efficiency [16].

The complexity of product purification increases significantly at industrial scales due to the formation of multiple regioisomers and side products [29]. Fractional distillation and advanced separation techniques are typically required to achieve the purity specifications demanded by end-use applications [29]. The investment in specialized separation equipment represents a substantial capital cost for industrial facilities [29].

Quality control and analytical monitoring present additional challenges in large-scale production [29]. The need for real-time process monitoring and control systems requires sophisticated analytical instrumentation and process control infrastructure [29]. These requirements contribute significantly to both capital and operational costs [29].

The infrared spectroscopic profile of 4-bromo-4'-methylbenzophenone exhibits characteristic absorption bands that provide definitive structural information. The carbonyl stretching vibration appears as a strong absorption band at 1640-1650 reciprocal centimeters, consistent with aromatic ketones [1] . This frequency is typical for benzophenone derivatives and reflects the electronic influence of the aromatic rings on the carbonyl group [8].

The aromatic carbon-carbon stretching vibrations manifest as multiple medium-intensity bands in the 1500-1610 reciprocal centimeters region [1] . These absorptions correspond to the skeletal vibrations of the aromatic rings and are characteristic of substituted benzene derivatives. The presence of multiple bands reflects the different electronic environments of the aromatic rings due to the asymmetric substitution pattern [8].

The carbon-bromine stretching vibration appears as a medium-intensity band at 550-650 reciprocal centimeters, characteristic of aromatic bromides [8]. This absorption provides direct evidence for the presence of the bromine substituent and its attachment to the aromatic ring system.

Aromatic carbon-hydrogen out-of-plane bending vibrations appear as strong absorptions in the 750-900 reciprocal centimeters region [1] . These bands are characteristic of the substitution pattern and provide information about the arrangement of substituents on the aromatic rings [8].

Mass Spectrometric Analysis

The mass spectrometric fragmentation pattern of 4-bromo-4'-methylbenzophenone provides detailed structural information through characteristic ion formation. The molecular ion peak appears at mass-to-charge ratio 275, corresponding to the molecular weight of the compound containing the more abundant bromine-79 isotope [3] [9]. The isotope peak at mass-to-charge ratio 277 reflects the presence of bromine-81, exhibiting the characteristic 1:1 intensity ratio typical of monobrominated compounds [9].

The base peak at mass-to-charge ratio 105 corresponds to the methylbenzoyl cation formed through loss of the bromophenyl fragment [3] [9]. This fragmentation represents a characteristic α-cleavage process common in benzophenone derivatives, resulting from the stability of the resulting acylium ion [9].

The fragment ion at mass-to-charge ratio 183 corresponds to the bromobenzoyl cation formed through loss of the methylphenyl group [3] [9]. This fragmentation pattern confirms the presence of both the bromine and methyl substituents and provides information about their relative positions on the aromatic rings [9].

Additional fragment ions at mass-to-charge ratios 260 and 262 result from methyl group loss from the molecular ion, exhibiting the characteristic bromine isotope pattern [3] [9]. The fragment ion at mass-to-charge ratio 196 corresponds to loss of the bromine atom from the molecular ion, forming the methylbenzophenone cation [9].

Crystallographic Studies

X-ray Diffraction Analysis

The X-ray diffraction analysis of 4-bromo-4'-methylbenzophenone reveals detailed structural parameters and crystal packing arrangements. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, exhibiting unit cell parameters of a = 7.82 ± 0.02 Ångströms, b = 13.95 ± 0.03 Ångströms, c = 12.45 ± 0.02 Ångströms, with β = 98.2 ± 0.1 degrees [11]. The unit cell volume is 1345.6 ± 2.1 cubic Ångströms, containing four molecules per unit cell (Z = 4) [11].

The crystal structure determination reveals a calculated density of 1.358 ± 0.005 grams per cubic centimeter at 293 Kelvin [11]. The structure solution was achieved through direct methods, with refinement converging to acceptable reliability factors, indicating accurate structural determination [11].

The molecular geometry within the crystal structure shows the typical benzophenone framework with the carbonyl group linking two aromatic rings [11]. The bromine atom occupies the para position of one aromatic ring, while the methyl group is positioned para on the other ring, consistent with the expected substitution pattern [11].

Bond lengths and angles within the molecule conform to expected values for aromatic ketones. The carbonyl carbon-oxygen bond length measures approximately 1.22 Ångströms, typical for aromatic ketones [11]. The carbon-carbon bond lengths in the aromatic rings range from 1.38 to 1.40 Ångströms, consistent with aromatic character [11].

The crystal packing arrangement reveals intermolecular interactions that stabilize the crystal structure. The molecules are arranged in layers with the aromatic rings approximately parallel to each other [11]. Weak intermolecular interactions, including van der Waals forces and potential halogen bonding involving the bromine atom, contribute to the crystal stability [11].

Conformational Dynamics

The conformational analysis of 4-bromo-4'-methylbenzophenone reveals multiple energetically accessible conformations arising from rotation about the carbon-carbon bonds connecting the aromatic rings to the carbonyl group. The planar conformation represents the most stable arrangement, with a dihedral angle of 0.0 degrees between the aromatic rings [12]. This conformation exhibits the lowest relative energy and maximizes conjugation between the aromatic rings and the carbonyl group [12].

The twisted conformations represent local energy minima with dihedral angles of approximately 35.2 degrees and 145.8 degrees [12]. These conformations exhibit relative energies of 2.8 and 3.1 kilojoules per mole, respectively, indicating they are thermally accessible at room temperature [12]. The existence of these conformations reflects the balance between conjugative stabilization and steric interactions [12].

The perpendicular conformation, with a dihedral angle of 90.0 degrees, represents the highest energy arrangement with a relative energy of 12.5 kilojoules per mole [12]. This conformation minimizes conjugation between the aromatic rings and the carbonyl group, resulting in reduced stability [12].

The dipole moment varies significantly among the different conformations, ranging from 2.65 Debye for the perpendicular conformation to 4.12 Debye for the twisted conformation [12]. The planar conformation exhibits a dipole moment of 3.85 Debye, reflecting the asymmetric charge distribution arising from the different substituents [12].

The conformational dynamics are influenced by the electronic effects of the bromine and methyl substituents. The electron-withdrawing bromine atom tends to stabilize conformations that maximize conjugation, while the electron-donating methyl group contributes to the overall dipole moment and affects the relative stability of different conformations [12].

Temperature-dependent studies reveal that the conformational population distribution changes with temperature, with higher temperatures favoring increased populations of the higher-energy conformations [12]. This behavior is consistent with the Boltzmann distribution and provides insights into the dynamic nature of the molecular structure [12].